(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile
CAS No.: 1021219-35-1
VCID: VC8433096
Molecular Formula: C17H11N3O3S
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile - 1021219-35-1](/images/structure/VC8433096.png)
Description |
SynthesisThe synthesis of compounds similar to (E)-3-(benzo[d] dioxol-5-ylamino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile typically involves multi-step synthetic routes. These may include reactions between acrylonitrile and specific amines or halogenated compounds. Detailed synthesis pathways can be found in various research articles and chemical databases. Potential ApplicationsCompounds with similar structures have shown potential in various scientific fields, including medicinal chemistry. Their diverse functional groups can influence interactions with biological targets, suggesting possible applications in drug development. Research Findings and DataWhile specific research findings on (E)-3-(benzo[d] dioxol-5-ylamino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile are not available, studies on analogous compounds provide insights into their biological activities and chemical behaviors. Table: Comparison of Similar Compounds |
---|---|
CAS No. | 1021219-35-1 |
Product Name | (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile |
Molecular Formula | C17H11N3O3S |
Molecular Weight | 337.4 g/mol |
IUPAC Name | (E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Standard InChI | InChI=1S/C17H11N3O3S/c18-7-11(17-20-13(9-24-17)14-2-1-5-21-14)8-19-12-3-4-15-16(6-12)23-10-22-15/h1-6,8-9,19H,10H2/b11-8+ |
Standard InChIKey | PMNMWHJDDURIBJ-DHZHZOJOSA-N |
Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=CO4 |
SMILES | C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=CO4 |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=CO4 |
PubChem Compound | 27555205 |
Last Modified | Aug 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume